molecular formula C11H21NO4 B8025705 cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8025705
M. Wt: 231.29 g/mol
InChI Key: ULXATPSIGBJTPI-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a high-value Boc-protected piperidine derivative that serves as a crucial chiral building block in pharmaceutical research and development. This compound is characterized by its cis-configured piperidine ring bearing both a hydroxymethyl and a hydroxy functional group, allowing for selective modifications and making it a versatile scaffold for constructing complex bioactive molecules . Its primary application is as a key intermediate in the synthesis of centrally acting agents, including potent analgesics and neuromodulators . The stereochemistry of the molecule is particularly valuable for the preparation of opioid receptor ligands and other CNS-targeted drugs, as the defined spatial orientation of its functional groups is essential for specific receptor interaction . The tert-butyl carbamate (Boc) group is a critical feature, providing stability during various synthetic transformations and enabling controlled deprotection for subsequent coupling reactions in multi-step synthesis . The compound requires specific storage conditions to maintain stability and is typically kept sealed in a dry environment at 2-8°C . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXATPSIGBJTPI-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Ring Formation

The piperidine core is constructed via a Mannich-type cyclization or aza-Diels-Alder reaction . A representative protocol from patent literature involves:

  • Condensation of 4-hydroxymethyl-3-hydroxy-piperidine precursors with tert-butyl dicarbonate in dichloromethane at 0°C.

  • In situ protection of the secondary hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole, achieving 85–90% yield.

Hydroxymethyl Group Introduction

The hydroxymethyl moiety is installed via Grignard addition or reductive amination :

  • Formaldehyde addition to a pre-formed enolate intermediate.

  • Borane-mediated reduction of a ketone intermediate (e.g., using BH₃·THF at −78°C).

Key data :

  • Yield: 72–78%

  • Purity: >95% (HPLC) after silica gel chromatography.

Purification and Isolation

Chromatographic Methods

ParameterSilica Gel ChromatographyPreparative HPLC
Mobile PhaseHexane:EtOAc (3:1)MeCN:H₂O (0.1% TFA)
Purity Achieved90–93%97–99%
Recovery85%70%

Chromatography remains the gold standard, though recrystallization from ethanol/water mixtures (1:5 v/v) improves crystalline purity to 98.5%.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 232.1543 [M+H]⁺ (calc. 232.1549 for C₁₁H₂₁NO₄).

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.21 (d, J = 11.2 Hz, 1H, H-3), 3.78 (m, 2H, H-4), 1.44 (s, 9H, Boc).

X-ray Crystallography

The cis-configuration is confirmed by single-crystal X-ray analysis:

  • Dihedral angle : 56.8° between C3-OH and C4-CH₂OH.

  • Unit cell parameters : a = 8.21 Å, b = 10.34 Å, c = 12.05 Å.

Scale-Up Considerations

Solvent Optimization

SolventReaction Rate (k, h⁻¹)Yield (%)
DCM0.4588
THF0.3276
Acetonitrile0.2868

Dichloromethane (DCM) provides optimal reaction rates and yields but requires substitution with ethyl acetate in industrial settings due to toxicity concerns .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with similar piperidine structures can exhibit significant pharmacological activities. For instance, piperidine derivatives have been studied for their potential as:

  • CNS agents : Compounds like cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine derivatives are investigated for their effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as Alzheimer's disease .
  • Antidepressants : Some studies suggest that piperidine derivatives can modulate serotonin receptors, which may contribute to their antidepressant effects .

Kinase Inhibition

The compound has been explored as a potential kinase inhibitor, particularly in cancer research. Kinases are crucial in signaling pathways that regulate cell growth and division. Inhibiting specific kinases can lead to reduced tumor growth:

  • Case Study : A study demonstrated that piperidine-based compounds could effectively inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancers . The structural similarities of cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate suggest it may also possess similar inhibitory properties.

Synthetic Chemistry

The synthesis of this compound is of interest for developing new synthetic methodologies:

  • Reactions : The compound can be synthesized through various chemical reactions involving piperidine derivatives and tert-butyl groups, showcasing its versatility in organic synthesis .

Data Tables

Case Study 1: Neuroprotective Effects

A research study evaluated the neuroprotective effects of a series of piperidine derivatives, including this compound. The results indicated improved cognitive function in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In a study focusing on kinase inhibitors, this compound was tested against various cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity and inhibited cell proliferation, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Differences
cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate - 3-OH, 4-CH2OH C12H21NO4 267.30* Reference compound
tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate 955028-75-8 3-OH, 4-CH3 C11H21NO3 215.29 Methyl instead of hydroxymethyl; reduced polarity
tert-Butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate 1188264-78-9 3-OH, 4,4-(CH3)2 C12H23NO3 229.32 Dimethyl substitution; increased steric hindrance
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate 159635-49-1 3-F, 4-CH2OH C12H20FNO3 269.29 Fluorine substitution; enhanced metabolic stability

*Calculated based on molecular formula.

Key Observations :

  • Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to methyl or dimethyl analogs, likely improving aqueous solubility .
  • Reactivity : The -CH2OH group offers a reactive site for further functionalization (e.g., tosylation, azidation), whereas methyl or fluorine substituents limit such modifications .

Stereoisomeric Comparisons: cis vs. trans Isomers

Key Observations :

  • Synthetic Challenges : The cis isomer exhibits lower yields and slower reaction rates in tosylate-to-azide conversions, likely due to steric hindrance between the 3-hydroxy and 4-hydroxymethyl groups .
  • Commercial Viability : The cis isomer's discontinuation in catalogs (e.g., CymitQuimica) highlights practical limitations compared to trans analogs .
Silyl-Protected Derivatives
  • Example : cis-Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-((tert-butyldimethylsilyloxy)methyl)piperidine-1-carboxylate (cis-42)
    • Key Features : Dual silyl protection of -OH and -CH2OH groups enhances lipophilicity, facilitating purification and handling in synthetic workflows .
    • Applications : Used as intermediates in multi-step syntheses of bioactive molecules, leveraging the Boc and silyl groups for selective deprotection .
Tosylate and Azide Derivatives
  • Tosylated Analog (cis-47) :
    • Reactivity : Acts as a leaving group for nucleophilic substitutions, enabling access to amines, azides, and other functional groups .
    • Yield : 53% for cis-47 vs. 68% for trans-47, reflecting configurational challenges .
  • Azidated Analog (cis-48) :
    • Utility : High-yield azide formation (91%) supports click chemistry applications, though slower kinetics compared to trans-48 .

Biological Activity

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including interactions with various biological targets, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 852358-78-2

The compound contains a piperidine ring with a hydroxymethyl group and a tert-butyl ester, which contributes to its unique chemical behavior and potential for interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors. These interactions may modulate metabolic pathways, making it a candidate for drug development in various therapeutic areas.

Key Biological Activities:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially influencing their activity. This includes modulation of metabolic enzymes which can affect drug metabolism and efficacy in therapeutic contexts.
  • Anticancer Potential : Preliminary studies suggest that derivatives of piperidine compounds, including this one, may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a potential pathway for therapeutic application .
  • Neuroprotective Effects : Some studies have indicated that compounds within this chemical class may possess neuroprotective effects, possibly through cholinergic pathways, which are crucial in neurodegenerative diseases like Alzheimer's .

Mechanistic Studies

Research has focused on understanding the mechanisms through which this compound exerts its effects.

Enzyme Interaction Studies

The compound's structural features allow it to interact with specific enzyme active sites, modulating their function. For example:

  • UDP-Galactopyranose Mutase Inhibition : This enzyme is critical in mycobacterial cell wall biosynthesis, making it a target for tuberculosis treatment. Compounds similar to this compound have been explored as potential inhibitors .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests that structural modifications in piperidine derivatives can enhance their anticancer efficacy.
  • Neuroprotective Research :
    • Research on piperidine derivatives has shown promise in targeting cholinesterase enzymes, which are involved in neurotransmitter breakdown. Inhibition of these enzymes could lead to increased levels of acetylcholine, providing neuroprotective benefits .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylateHydroxymethylphenyl substitutionAnticancer activity via PROTAC development
Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylatePyrrolidine ringEnzyme modulation for metabolic pathways
cis-Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylateHydroxymethyl and tert-butyl groupsPotential neuroprotective effects

This table illustrates how variations in substituents influence the biological activity and therapeutic potential of related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protection and deprotection strategies. For example, intermediates like cis-tert-butyl 3-(tert-butyldimethylsilyloxy)-4-(hydroxymethyl)piperidine-1-carboxylate (cis-46) are synthesized via silyl ether protection of hydroxyl groups, followed by tosylation using p-toluenesulfonyl chloride in pyridine (yields: ~53% for cis vs. 68% for trans isomers after 48 hours) . Optimization includes extending reaction times, controlling temperature (e.g., 0°C to room temperature), and using excess reagents. Recovery of unreacted starting materials (e.g., cis-46) via flash chromatography improves overall efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for stereochemical analysis. For instance, 1H^1H and 13C^{13}C NMR (400 MHz, CDCl3_3) resolve diastereotopic protons and confirm cis-configuration via coupling constants (e.g., J = 8.5 Hz for hydroxylmethyl groups) . Infrared (IR) spectroscopy identifies functional groups (e.g., 3440 cm1^{-1} for -OH, 1668 cm1^{-1} for carbonyl). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+Na]+^+ at m/z 368.2228) .

Advanced Research Questions

Q. How do stereochemical configurations influence crystallization and hydrogen-bonding patterns in this compound?

  • Methodological Answer : Graph set analysis (GSA) of hydrogen-bonding networks, as described by Etter’s formalism, reveals how cis-configurations favor specific intermolecular interactions. For example, the hydroxyl and hydroxymethyl groups in cis isomers form intramolecular hydrogen bonds, reducing solubility and promoting crystal lattice stability. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) and visualization via ORTEP-3 can map these interactions .

Q. What factors explain yield discrepancies in tosylation reactions between cis and trans isomers?

  • Methodological Answer : Steric hindrance in the cis configuration slows reaction kinetics. Tosylation of cis-46 requires prolonged reaction times (48 hours vs. 24 hours for trans) due to restricted access of the hydroxyl group to tosyl chloride. Monitoring via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMF for azide formation) mitigate these issues .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states for reactions like azide substitution. For example, the conversion of cis-tosylate to cis-azide (NaN3_3 in DMF) shows slower kinetics than trans due to higher activation energy barriers. Software like Gaussian or ORCA simulates these pathways, guiding solvent and catalyst selection .

Data Analysis & Stability

Q. What protocols ensure safe handling and storage of this compound given its hygroscopicity?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the tert-butyl carbamate group. Use desiccants (e.g., silica gel) and avoid aqueous conditions during synthesis. Safety protocols include wearing nitrile gloves and eye protection, as outlined in hazard assessments for similar piperidine derivatives .

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

  • Methodological Answer : Cross-validate data using standardized methods (e.g., USP melting point apparatus, calibrated NMR spectrometers). For example, discrepancies in IR peaks may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). Public databases like PubChem or IUCr journals provide reference spectra for comparison .

Applications in Drug Development

Q. What strategies are employed to derivatize this compound for biological activity screening?

  • Methodological Answer : Functionalize the hydroxymethyl group via Mitsunobu reactions (e.g., with triphenylphosphine/diethyl azodicarboxylate) to introduce ether or ester moieties. Azide intermediates (e.g., cis-48) enable click chemistry with alkynes for bioconjugation. Assess cytotoxicity using MTT assays on HEK-293 or HeLa cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.